SMAP-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

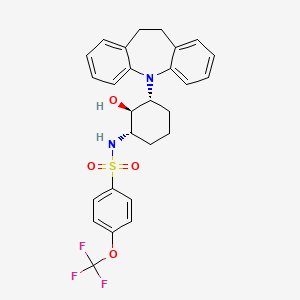

N-[(1S,2S,3R)-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-hydroxycyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27F3N2O4S/c28-27(29,30)36-20-14-16-21(17-15-20)37(34,35)31-22-8-5-11-25(26(22)33)32-23-9-3-1-6-18(23)12-13-19-7-2-4-10-24(19)32/h1-4,6-7,9-10,14-17,22,25-26,31,33H,5,8,11-13H2/t22-,25+,26+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVKTCLBCCAFIS-HDYLNDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@@H](C1)N2C3=CC=CC=C3CCC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Synthesis of SMAP-2: A Novel Activator of Protein Phosphatase 2A for Oncological Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule activator of protein phosphatase 2A (PP2A), SMAP-2 (also known as DT-1154). It details the discovery of this compound through the re-engineering of tricyclic neuroleptics, its detailed synthesis, mechanism of action, and its preclinical anti-cancer efficacy. This guide consolidates quantitative data from key studies, provides detailed experimental protocols for its evaluation, and visualizes its signaling pathway and experimental workflows to support further research and development in oncology.

Discovery and Rationale

This compound emerges from a class of molecules known as small molecule activators of PP2A (SMAPs). The discovery was driven by the observation that tricyclic neuroleptics could activate the tumor suppressor protein PP2A, but their clinical utility in cancer was hampered by significant central nervous system toxicity.[1] Researchers re-engineered these tricyclic compounds by replacing the basic amine group, responsible for the neurological side effects, with a neutral polar functional group.[1] This strategic modification abrogated the central nervous system effects while enhancing the anti-cancer potency, leading to the development of first-in-class SMAPs, including this compound.

This compound was identified as a potent compound with significant activity against castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma. The rationale for its development is based on the critical role of PP2A as a tumor suppressor that negatively regulates multiple oncogenic signaling pathways. In many cancers, PP2A activity is suppressed, contributing to tumor progression. This compound directly binds to the PP2A Aα subunit, inducing a conformational change that allosterically activates the phosphatase, thereby restoring its tumor-suppressive function.

Synthesis of this compound

The synthesis of this compound and related tricyclic sulfonamides is detailed in the patent application US 2018-0251456 by Ohlmeyer and Zaware. The general scheme involves a multi-step synthesis starting from commercially available precursors.

IUPAC Name: N-((1S,2S,3R)-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Chemical Formula: C₂₇H₂₇F₃N₂O₄S

While the full patent provides extensive details, the key synthetic steps generally involve:

-

Formation of a key amine intermediate: This typically involves the synthesis of the aminocyclohexanol core.

-

Coupling with the tricyclic moiety: The aminocyclohexanol intermediate is then coupled with the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) tricycle.

-

Sulfonylation: The final step involves the sulfonylation of the amine with 4-(trifluoromethoxy)benzenesulfonyl chloride to yield the final this compound compound.

Researchers are directed to the full patent document for precise reaction conditions, catalysts, and purification methods.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects through the direct activation of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase. The mechanism can be summarized as follows:

-

Direct Binding: this compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.

-

Allosteric Activation: This binding induces a conformational change in the PP2A complex, leading to its activation.

-

Substrate Dephosphorylation: Activated PP2A then dephosphorylates a wide array of downstream oncogenic proteins. A primary and well-studied target is the Androgen Receptor (AR).

-

AR Degradation: Dephosphorylation of the AR, particularly at Ser81, leads to its destabilization and subsequent proteasomal degradation.

-

Inhibition of AR Signaling: The degradation of the AR results in the downregulation of AR-regulated genes, such as Prostate-Specific Antigen (PSA) and TMPRSS2, which are critical for the growth and survival of prostate cancer cells.

The signaling pathway is depicted in the following diagram:

Quantitative Data

The anti-cancer efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| LNCaP | MTT Assay | 10, 20, 30 | Dose-dependent decrease in cell viability | |

| 22Rv1 | MTT Assay | 10, 20, 30 | Dose-dependent decrease in cell viability | |

| LNCaP | Clonogenic Assay | 5, 7.5, 10, 12.5, 15 | Dose-dependent inhibition of colony formation | |

| 22Rv1 | Clonogenic Assay | 5, 7.5, 10, 12.5, 15 | Dose-dependent inhibition of colony formation | |

| LNCaP | Annexin V Staining | 10, 20, 30 | Increase in apoptosis | |

| 22Rv1 | Annexin V Staining | 10, 20, 30 | Statistically significant increase in apoptosis | |

| LNCaP | Western Blot | 10, 20, 30 | Dose and time-dependent decrease in AR and PSA protein expression | |

| 22Rv1 | Western Blot | 10, 20, 30 | Dose and time-dependent decrease in AR protein expression |

Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model

| Model | Treatment | Dosage | Outcome | Reference |

| LNCaP/AR Xenograft (SCID mice) | This compound | 100 mg/kg BID | Significant inhibition of tumor formation, comparable to enzalutamide | |

| LNCaP/AR Xenograft (SCID mice) | Control | Vehicle | - |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's biological activities.

MTT Cell Viability Assay

-

Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40 µM) or vehicle control (DMSO) for 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Clonogenic Assay

-

Cell Seeding: Plate cells at a low density (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach for 24-48 hours.

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 5, 7.5, 10, 12.5, 15 µM). Refresh the drug-containing medium every 48 hours.

-

Incubation: Incubate the plates for 10-14 days until visible colonies are formed in the control wells.

-

Fixation and Staining: Wash the colonies with PBS, fix with 10% methanol for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

-

Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically defined as >50 cells).

Western Blotting for Androgen Receptor

-

Cell Lysis: Treat cells with this compound for the desired time points and concentrations. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against the Androgen Receptor (and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Use male severe combined immunodeficient (SCID) mice.

-

Tumor Cell Implantation: Subcutaneously inject LNCaP/AR cells (e.g., 1-2 x 10⁶ cells in Matrigel) into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 100 mg/kg, twice daily by oral gavage) or vehicle control for a specified period (e.g., 28 days).

-

Monitoring: Measure tumor volume and body weight every other day.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising class of anti-cancer compounds that function through a novel mechanism of activating the tumor suppressor PP2A. Its discovery through the rational re-engineering of existing drugs highlights a successful strategy in drug development. The preclinical data strongly support its efficacy in models of castration-resistant prostate cancer. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this compound and other PP2A activators in oncology.

References

The Role of SMAP-2 in Castration-Resistant Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling pathway. A promising therapeutic strategy involves the activation of protein phosphatase 2A (PP2A), a tumor suppressor that negatively regulates multiple oncogenic pathways, including AR signaling. SMAP-2, a small molecule activator of PP2A, has emerged as a potent preclinical candidate for the treatment of CRPC. This technical guide provides an in-depth overview of the role and mechanism of action of this compound in CRPC, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Introduction

Prostate cancer is the one of the most frequently diagnosed cancers in men. While androgen deprivation therapy (ADT) is the standard first-line treatment for metastatic prostate cancer, the disease inevitably progresses to a castration-resistant state (CRPC)[1]. A hallmark of CRPC is the aberrant reactivation of the androgen receptor (AR), which can occur through various mechanisms, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, such as AR-V7[1][2][3]. The persistence of AR signaling in CRPC underscores its importance as a therapeutic target[1].

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating and inactivating a wide range of oncoproteins, including key components of the AR signaling axis. In many cancers, including prostate cancer, PP2A activity is suppressed. Small Molecule Activators of PP2A (SMAPs) represent a novel class of therapeutic agents designed to restore the tumor-suppressive function of PP2A. This compound is a potent, orally bioavailable SMAP that has demonstrated significant anti-tumor activity in preclinical models of CRPC.

This guide will delve into the technical details of this compound's function, presenting the key preclinical findings, the experimental methodologies used to generate these data, and the underlying signaling pathways.

Mechanism of Action of this compound

This compound is a re-engineered tricyclic sulfonamide that directly activates PP2A. The proposed mechanism of action involves the direct binding of this compound to the scaffolding Aα subunit of the PP2A holoenzyme. This binding is thought to induce an allosteric conformational change that stabilizes the PP2A heterotrimeric complex, leading to its activation.

Activated PP2A then dephosphorylates a multitude of downstream substrates involved in oncogenesis. In the context of CRPC, a critical target of PP2A is the androgen receptor. This compound-mediated activation of PP2A leads to the dephosphorylation of both full-length AR and the truncated AR-V7 splice variant. This dephosphorylation event destabilizes the AR protein, leading to its degradation. The downregulation of AR and its variants disrupts downstream AR-mediated transcription of genes essential for prostate cancer cell survival and proliferation, such as Prostate-Specific Antigen (PSA).

Preclinical Data

The anti-cancer effects of this compound in CRPC have been evaluated through a series of in vitro and in vivo studies. The key quantitative findings are summarized below.

In Vitro Efficacy

SMAP compounds have demonstrated potent activity against CRPC cell lines, including LNCaP and 22Rv1, which are models for androgen-sensitive and castration-resistant prostate cancer, respectively.

Table 1: In Vitro Activity of SMAPs in CRPC Cell Lines

| Assay | Cell Line | Compound | Parameter | Value | Reference |

| Cell Viability (MTT Assay) | LNCaP | SMAP | IC50 | 16.9 µM | |

| 22Rv1 | SMAP | IC50 | 14.1 µM | ||

| Clonogenic Assay | LNCaP | SMAP | Inhibition | Dose-dependent | |

| 22Rv1 | SMAP | Inhibition | Dose-dependent | ||

| Apoptosis (Annexin V) | LNCaP | SMAP | Induction | Dose-dependent | |

| 22Rv1 | SMAP | Induction | Dose-dependent | ||

| AR Protein Expression | LNCaP | SMAP | Decrease | Time- and dose-dependent | |

| 22Rv1 | SMAP | Decrease | Time- and dose-dependent |

Data presented as mean values from reported studies.

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in a murine xenograft model of human CRPC.

Table 2: In Vivo Efficacy of this compound in LNCaP/AR Xenograft Model

| Animal Model | Treatment Group | Dosing | Outcome | Reference |

| SCID mice with LNCaP/AR xenografts | Vehicle Control | - | Tumor Growth | |

| This compound | 100 mg/kg BID | Tumor growth inhibition | ||

| Enzalutamide | - | Comparable tumor growth inhibition to this compound |

BID: twice daily. LNCaP/AR cells are parental LNCaP cells overexpressing wild-type AR.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

Cell Culture

-

Cell Lines: LNCaP and 22Rv1 prostate cancer cell lines are commonly used. LNCaP cells are androgen-sensitive, while 22Rv1 cells are castration-resistant and express both full-length AR and the AR-V7 splice variant.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments mimicking androgen-deprived conditions, charcoal-stripped serum (CSS) is used in place of FBS.

Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and proliferative capacity.

-

Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically >50 cells) in each well.

Western Blotting

Western blotting is used to detect and quantify specific proteins in a sample. This technique is crucial for assessing the levels of AR, AR-V7, and markers of apoptosis.

-

Key Antibodies:

-

AR: Antibodies targeting either the N-terminal or C-terminal domain.

-

AR-V7: A specific antibody that recognizes the unique C-terminal region of AR-V7.

-

Apoptosis Markers: Cleaved PARP, cleaved Caspase-3.

-

Loading Control: GAPDH or β-actin to ensure equal protein loading.

-

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of AR and AR-target genes.

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy and safety of this compound in a living organism.

-

Animal Model: Severe combined immunodeficient (SCID) mice are commonly used as they can accept human tumor xenografts.

-

Tumor Implantation: LNCaP/AR cells are mixed with Matrigel and injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, enzalutamide). This compound is typically administered orally.

-

Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Logical Relationships

The central role of this compound in CRPC revolves around its ability to reactivate PP2A, which in turn targets the AR signaling axis.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of castration-resistant prostate cancer. Its mechanism of action, centered on the reactivation of the tumor suppressor PP2A and the subsequent degradation of the androgen receptor and its splice variants, directly addresses a key driver of CRPC progression. The preclinical data robustly support its anti-tumor efficacy in vitro and in vivo.

Future research should focus on several key areas:

-

Combination Therapies: Investigating the synergistic potential of this compound with other standard-of-care CRPC treatments, such as taxanes or other AR-targeted therapies.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy. This could include assessing the baseline activity of PP2A or the expression levels of specific PP2A subunits in patient tumors.

-

Clinical Translation: Advancing this compound or other optimized SMAP compounds into clinical trials to evaluate their safety and efficacy in patients with CRPC.

References

- 1. Small Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Pharmacological Profile of SMAP-2: A Small Molecule Activator of Protein Phosphatase 2A

A Technical Guide for Researchers and Drug Development Professionals

Introduction: SMAP-2 is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective activation of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. Dysregulation of PP2A activity is a common feature in various human cancers, making it a compelling target for therapeutic intervention. This compound, a derivative of re-engineered tricyclic sulfonamides, represents a promising class of molecules with the potential to restore PP2A function and inhibit oncogenic signaling pathways. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, anti-cancer activity, and the underlying signaling pathways it modulates.

Mechanism of Action

This compound functions as a direct, allosteric activator of the PP2A holoenzyme. Through binding studies, including the use of tritiated SMAP analogs and in silico docking, it has been demonstrated that SMAPs directly interact with the scaffolding Aα subunit of PP2A.[1] This binding is postulated to induce a conformational change in the PP2A complex, leading to the activation of its phosphatase activity.[1][2] The activation of PP2A by this compound results in the dephosphorylation of a multitude of downstream protein substrates, thereby counteracting the effects of oncogenic kinases.

Anti-Cancer Properties

The primary pharmacological effect of this compound is its potent anti-cancer activity, which has been demonstrated in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and pancreatic ductal adenocarcinoma (PDA).

In Vitro Efficacy

In vitro studies have shown that treatment of cancer cell lines with this compound leads to a dose- and time-dependent decrease in cell viability, inhibition of clonogenicity, and induction of apoptosis.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LNCaP | Prostate Cancer | 16.9 | |

| 22Rv1 | Prostate Cancer | 14.1 |

Table 1: In Vitro Cytotoxicity of a SMAP compound in Prostate Cancer Cell Lines.

In Vivo Efficacy

The anti-tumor activity of this compound has been validated in preclinical murine xenograft models. In models of human CRPC, this compound exhibited efficacy in inhibiting tumor formation that was comparable to the standard-of-care androgen receptor antagonist, enzalutamide. In pancreatic cancer mouse models, this compound also demonstrated significant anti-tumor activity, resulting in decreased tumor growth and weight.

| Animal Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| SCID mice with LNCaP/AR xenografts | Prostate Cancer | 100 mg/kg BID | Inhibition of tumor formation comparable to enzalutamide | |

| Pancreatic Cancer Mouse Model | Pancreatic Cancer | 15 mg/kg daily (i.g.) | Decreased tumor growth and weight |

Table 2: In Vivo Anti-Tumor Efficacy of this compound.

Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are a direct consequence of its ability to activate PP2A and subsequently dephosphorylate key proteins involved in oncogenic signaling.

Androgen Receptor (AR) Signaling Pathway

In the context of prostate cancer, a key substrate of PP2A is the androgen receptor (AR). This compound treatment leads to the dephosphorylation of both full-length and truncated isoforms of the AR. This dephosphorylation promotes the degradation of the AR protein, as evidenced by a decreased AR half-life in the presence of this compound. The degradation of AR is at least partially mediated by the proteasome pathway. Furthermore, SMAP treatment increases the binding of PP2A to the AR.

MYC Signaling Pathway

Another critical oncogenic protein regulated by PP2A is MYC. In pancreatic ductal adenocarcinoma cells, this compound effectively reduces MYC protein levels. The activation of PP2A by this compound leads to the dephosphorylation of MYC, which targets it for proteasome-mediated degradation. This inhibition of MYC signaling contributes to the observed decrease in tumor growth.

Potential Anti-Inflammatory Signaling

While direct studies on the anti-inflammatory properties of this compound are limited, the activation of PP2A is known to have anti-inflammatory effects. PP2A can dephosphorylate and activate tristetraprolin (TTP), a protein that promotes the decay of mRNAs encoding inflammatory cytokines. Furthermore, PP2A activation can suppress inflammatory and fibrotic responses. Given that chronic inflammation is a key component of many cancers, the anti-inflammatory potential of this compound via PP2A activation warrants further investigation.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Plating: Seed cancer cells (e.g., LNCaP, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Phosphoproteomic Analysis by Mass Spectrometry

This protocol outlines a general workflow for identifying changes in protein phosphorylation following this compound treatment.

-

Cell Lysis and Protein Digestion: Treat cancer cells with this compound or a vehicle control. Lyse the cells and extract the proteins. Digest the proteins into peptides using an enzyme such as trypsin.

-

Phosphopeptide Enrichment: Enrich the phosphopeptides from the complex peptide mixture using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

-

LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS will fragment the peptides and provide information about their amino acid sequence and the location of the phosphate groups.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the phosphopeptides and quantify changes in phosphorylation levels between the this compound treated and control samples.

Murine Xenograft Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., LNCaP/AR) into the flank of immunocompromised mice (e.g., SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control like enzalutamide). Administer the treatments according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, western blotting).

-

Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the efficacy of the treatment.

Conclusion

This compound is a potent and specific small molecule activator of the tumor suppressor protein phosphatase 2A. Its ability to restore PP2A activity in cancer cells leads to the dephosphorylation and subsequent degradation of key oncoproteins such as the androgen receptor and MYC, resulting in significant anti-tumor effects both in vitro and in vivo. The pharmacological profile of this compound makes it a highly promising candidate for the development of novel cancer therapeutics. Further research into its potential anti-inflammatory properties and its efficacy in a broader range of cancer types is warranted.

References

In-Depth Technical Guide: The Anti-Tumor Activity of SMAP-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Molecule Activators of PP2A (SMAPs), including the potent compound SMAP-2, represent a promising class of anti-cancer agents.[1][2] These re-engineered tricyclic sulfonamides exert their anti-tumor effects by activating the serine/threonine phosphatase Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2] This technical guide provides a comprehensive overview of the anti-tumor activity of this compound, detailing its mechanism of action, efficacy in preclinical models, and the underlying signaling pathways.

Mechanism of Action: Allosteric Activation of PP2A

This compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme.[1] This binding induces an allosteric conformational change in the PP2A complex, leading to its activation. Activated PP2A then dephosphorylates a multitude of downstream substrates, including key oncoproteins, thereby inhibiting oncogenic signaling pathways.

In Vitro Anti-Tumor Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.

Cell Viability

Treatment with this compound leads to a dose-dependent decrease in the viability of various cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP | Prostate Cancer | 16.9 |

| 22Rv1 | Prostate Cancer | 14.1 |

| Pancreatic Ductal Adenocarcinoma (PDA) cell lines | Pancreatic Cancer | Dose-dependent decrease |

| KRAS-mutant Lung Cancer cell lines | Lung Cancer | Dose-dependent decrease |

Apoptosis Induction

This compound effectively induces apoptosis in cancer cells. This is evidenced by an increase in Annexin V staining and the cleavage of PARP and caspase-3.

| Cell Line | Assay | Observation |

| LNCaP | Annexin V/7-AAD Staining | Increased Annexin V positivity |

| 22Rv1 | Annexin V/7-AAD Staining | Statistically significant increase in Annexin V positivity |

| LNCaP | Western Blot | Increased cleaved PARP and caspase-3 |

| 22Rv1 | Western Blot | Increased cleaved PARP and caspase-3 |

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft and transgenic mouse models have confirmed the potent anti-tumor activity of this compound in vivo.

Prostate Cancer Models

In murine xenograft models of human castration-resistant prostate cancer (CRPC), this compound demonstrated efficacy comparable to the standard-of-care androgen receptor inhibitor, enzalutamide.

| Model | Treatment | Outcome |

| LNCaP/AR Xenograft (non-castrated) | This compound (100 mg/kg BID) | Significant inhibition of tumor growth |

| LNCaP/AR Xenograft (castrated) | This compound (100 mg/kg BID) | Significant inhibition of tumor growth |

Lung Cancer Models

This compound treatment resulted in substantial tumor growth inhibition in xenograft and transgenic models of KRAS-mutant lung cancer. This was accompanied by a significant increase in apoptosis within the tumors, as measured by TUNEL staining.

Signaling Pathways Modulated by this compound

The anti-tumor activity of this compound is mediated through the dephosphorylation and subsequent inhibition of key oncogenic signaling pathways.

Androgen Receptor (AR) Signaling in Prostate Cancer

This compound-activated PP2A directly dephosphorylates the androgen receptor (AR), a key driver of prostate cancer progression. This leads to a dose- and time-dependent decrease in both full-length and truncated AR protein expression. Consequently, the expression of AR target genes is also downregulated.

MAPK/ERK Signaling in Lung Cancer

In KRAS-mutant lung cancer, this compound activation of PP2A leads to the dephosphorylation and inactivation of key components of the MAPK/ERK signaling pathway. This results in decreased phosphorylation of ERK (p-ERK), a critical downstream effector that promotes cell proliferation and survival.

c-Myc Regulation

This compound treatment also leads to the destabilization and subsequent proteasome-mediated degradation of the oncoprotein c-Myc. This occurs through the PP2A-mediated dephosphorylation of c-Myc at serine 62, a modification that marks it for degradation.

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with this compound or vehicle control for the desired time period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AR, anti-p-ERK, anti-ERK, anti-c-Myc, anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Animal Model: Use immunodeficient mice (e.g., SCID or nude mice).

-

Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 LNCaP/AR cells) into the flanks of the mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 100 mg/kg, BID, by oral gavage) or vehicle control.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-ERK, TUNEL assay for apoptosis).

Conclusion

This compound is a potent small molecule activator of the tumor suppressor PP2A with significant anti-tumor activity in preclinical models of prostate and lung cancer. Its ability to reactivate a key cellular phosphatase leads to the inhibition of multiple oncogenic signaling pathways, including the AR, MAPK/ERK, and c-Myc pathways, ultimately resulting in decreased cancer cell viability and increased apoptosis. These findings provide a strong rationale for the continued development of this compound and other PP2A activators as a novel therapeutic strategy for the treatment of various cancers.

References

The Role of SMAP-2 in Pancreatic Ductal Adenocarcinoma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A key contributor to this resistance is the dysregulation of critical cellular signaling pathways, often driven by mutations in oncogenes like KRAS. Protein Phosphatase 2A (PP2A), a crucial tumor suppressor, is frequently inactivated in PDAC, leading to the hyperactivation of oncogenic signaling cascades. This whitepaper details the function and therapeutic potential of SMAP-2 (also known as DT-1154), a first-in-class small molecule activator of PP2A, in the context of PDAC. This compound exhibits potent anti-tumor activity by directly binding to the PP2A A subunit and restoring its tumor-suppressive function. This leads to the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC. Furthermore, this compound acts synergistically with mTOR inhibitors, offering a promising combination therapy strategy to overcome therapeutic resistance in PDAC. This document provides an in-depth overview of the mechanism of action of this compound, comprehensive experimental protocols, and quantitative data from preclinical studies, serving as a vital resource for researchers and drug development professionals in the field of oncology.

Introduction: The PP2A-MYC Axis in PDAC

Pancreatic ductal adenocarcinoma is characterized by a complex landscape of genetic and molecular alterations that drive its aggressive phenotype. Among these, the inactivation of the tumor suppressor PP2A is a significant event.[1][2][3] PP2A is a serine/threonine phosphatase that negatively regulates multiple signaling pathways implicated in cancer progression, including those downstream of the frequently mutated KRAS oncogene.[1][4] In PDAC, PP2A activity is often suppressed through the upregulation of its endogenous inhibitors, such as CIP2A and SET. This suppression contributes significantly to PDAC cell survival and proliferation.

One of the critical downstream targets of PP2A is the oncoprotein c-MYC, a transcription factor that governs a wide array of cellular processes and is a potent driver of tumor aggressiveness and therapeutic resistance. PP2A directly dephosphorylates c-MYC, leading to its proteasomal degradation. Consequently, the inhibition of PP2A in PDAC results in the stabilization and overexpression of c-MYC. The restoration of PP2A activity, therefore, presents a compelling therapeutic strategy for cancers dependent on MYC.

This compound: A Direct Activator of PP2A

This compound (DT-1154) is an orally bioavailable small molecule activator of PP2A that has demonstrated significant anti-cancer activity. Unlike indirect activators that disrupt the interaction between PP2A and its inhibitors, this compound functions by directly binding to the PP2A A subunit, leading to the activation of the phosphatase. This direct activation of PP2A by this compound triggers a cascade of anti-tumorigenic effects in PDAC cells.

Quantitative Data on the Efficacy of this compound in PDAC

In Vitro Efficacy of this compound Monotherapy

This compound reduces the viability of a panel of human PDAC cell lines in a dose-dependent manner.

| Cell Line | Description | IC50 of this compound (DT-1154) (µM) |

| PANC-1 | Human pancreatic carcinoma, epithelial-like | ~5-10 |

| MIAPaCa-2 | Human pancreatic carcinoma | ~5-10 |

| HPAF-II | Human pancreatic adenocarcinoma | ~2.5-5 |

| AsPC-1 | Human pancreatic adenocarcinoma, ascites metastasis | ~5-10 |

| PANC89 | Human pancreatic ductal adenocarcinoma | Not specified |

| OPTR4090-M | Patient-derived xenograft line | ~5-10 |

| OPTR4136 | Patient-derived xenograft line | ~5-10 |

Note: IC50 values are approximated from graphical data presented in the cited literature.

Synergistic Anti-Tumor Activity of this compound and mTOR Inhibitors

The combination of this compound with the mTOR inhibitor INK128 results in a synergistic reduction in the viability of PDAC cells. This is quantified by the Combination Index (CI), where a CI < 1 indicates synergy.

| Cell Line | Combination | Combination Index (CI) at ED75 |

| AsPC-1 | This compound (DT-1154) + INK128 | < 0.5 |

| MIAPaCa-2 | This compound (DT-1154) + INK128 | < 0.5 |

| PANC89 | This compound (DT-1154) + INK128 | < 0.5 |

In Vivo Efficacy of this compound in a PDAC Xenograft Model

In a subcutaneous xenograft model using PANC89 cells, the combination of this compound (DT-1154) and INK128 significantly reduced tumor growth compared to either agent alone.

| Treatment Group | Tumor Volume Reduction vs. Vehicle |

| Vehicle | - |

| This compound (DT-1154) (100mg/kg) | Significant |

| INK128 (0.5 mg/kg) | Significant |

| This compound + INK128 (Combination) | Highly Significant (p < 0.001) |

Signaling Pathways Modulated by this compound in PDAC

This compound-mediated activation of PP2A leads to the dephosphorylation of key signaling nodes in the PI3K/AKT/mTOR and MYC pathways.

The PP2A-MYC Signaling Axis

Caption: this compound activates PP2A, leading to c-MYC dephosphorylation and degradation.

Synergistic Inhibition of the AKT/mTOR Pathway

References

- 1. Activation of PP2A and inhibition of mTOR synergistically reduce MYC signaling and decrease tumor growth in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Activation of protein phosphatase 2A tumor suppressor as potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

An In-depth Technical Guide to the Core Principles of SMAP-2 and MYC Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental research concerning the Small Molecule Activator of Protein Phosphatase 2A (SMAP-2) and its critical role in modulating MYC signaling. The proto-oncogene MYC is a central driver of cellular proliferation and is overexpressed in a vast number of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its "undruggable" nature has necessitated alternative strategies, such as targeting its regulatory pathways.[1] this compound emerges as a promising therapeutic agent that reactivates the tumor suppressor Protein Phosphatase 2A (PP2A), a key negative regulator of MYC.[3][4] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism: this compound Mediated MYC Degradation

This compound is an orally bioavailable small molecule that functions by directly activating PP2A. PP2A is a serine/threonine phosphatase that is frequently inhibited in various cancers, contributing to oncogenesis. SMAPs, including this compound, bind directly to the PP2A Aα scaffold subunit, inducing conformational changes that enhance its phosphatase activity.

The primary mechanism by which this compound impacts MYC signaling is through post-transcriptional regulation. Activated PP2A directly targets the MYC oncoprotein for dephosphorylation. This dephosphorylation event is a critical step that flags the MYC protein for subsequent ubiquitination and degradation by the proteasome. Consequently, treatment with this compound leads to a rapid and significant decrease in total MYC protein levels, a process that occurs without altering MYC's mRNA expression. This targeted protein degradation effectively shuts down MYC-driven oncogenic signaling.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified across various preclinical models. The following tables summarize key findings from the literature.

Table 1: Effect of SMAP Treatment on MYC Protein Levels and Cell Viability

| Cell Line | Cancer Type | Treatment Details | Outcome | Reference |

| Daudi | Burkitt's Lymphoma | 20 µM SMAP1 for 2-4 hours | >50% loss of total and phospho-MYC (s62) protein within 2 hours. | |

| HPAFII, PANC89 | Pancreatic Ductal Adenocarcinoma | Dose-dependent this compound | Reduced cell viability; effective reduction in MYC levels. | |

| LNCaP, 22Rv1 | Castration-Resistant Prostate Cancer | 10-40 µM SMAP for 48 hours | Dose-dependent decrease in cellular viability. | |

| A549, H441, H358 | KRAS-mutant Lung Cancer | SMAP treatment | Decreased cell survival and induced caspase-dependent cell death. |

Table 2: In Vivo Efficacy of SMAP Treatment in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Primary Outcome | Reference |

| Daudi (Burkitt's) | Burkitt's Lymphoma | 15 mg/kg SMAP1, twice daily | 65% inhibition of tumor growth; significant decrease in MYC expression. | |

| KRAS LA2 (Transgenic) | Non-Small Cell Lung Cancer (NSCLC) | This compound for 28 days | Significant decrease in tumor burden and induction of apoptosis. | |

| MDA-MB-231 | Triple-Negative Breast Cancer | SMAP1 treatment | 46% inhibition of tumor growth; decreased MYC phosphorylation. | |

| Pancreatic Cancer Mice | Pancreatic Cancer | 15 mg/kg this compound, daily, ~14 days | Decreased tumor growth and tumor weight. |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the this compound and MYC signaling axis. Researchers should adapt these based on specific cell lines and experimental conditions.

Western Blotting for MYC Expression

This protocol is used to quantify changes in total and phosphorylated MYC protein levels following this compound treatment.

-

Cell Lysis: Treat cultured cancer cells (e.g., Daudi) with the desired concentration of this compound for various time points (e.g., 0, 1, 2, 4 hours). Harvest cells, wash with ice-cold 1x PBS, and lyse using SDS lysis buffer (160 mM Tris-HCl pH 6.8, 2% SDS) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After separation, transfer proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against total c-MYC, phospho-c-MYC (Ser62), and a loading control (e.g., GAPDH, Vinculin).

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used for quantification.

In Vivo Xenograft Studies

This protocol outlines the process for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million Daudi cells) into the flank of immunocompromised mice.

-

Tumor Growth and Treatment: Allow tumors to establish to a palpable size (e.g., 100-200 mm³). Randomize mice into control (vehicle) and treatment groups.

-

Drug Administration: Administer this compound (e.g., 15 mg/kg) or vehicle control via oral gavage, typically once or twice daily. Monitor animal weight and tumor volume regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. A portion of the tumor can be flash-frozen for western blot analysis, while the remainder is fixed in formalin for immunohistochemistry (IHC) and TUNEL staining.

Immunohistochemistry (IHC) and TUNEL Staining

These methods are used to assess protein expression and apoptosis within the tumor microenvironment.

-

Tissue Preparation: Embed formalin-fixed, paraffin-embedded (FFPE) tumor tissues and cut thin sections (e.g., 4-5 µm).

-

IHC for MYC: Deparaffinize and rehydrate tissue sections. Perform antigen retrieval using a citrate-based buffer. Block endogenous peroxidases and non-specific binding sites. Incubate with a primary antibody against c-MYC. Apply a secondary antibody and use a detection system (e.g., DAB) to visualize the staining. Counterstain with hematoxylin.

-

TUNEL Assay for Apoptosis: Following deparaffinization and rehydration, perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's protocol to detect DNA fragmentation, a hallmark of apoptosis.

-

Imaging and Quantification: Scan the slides and quantify the percentage of positive cells or staining intensity using image analysis software.

Conclusion

The research on this compound provides a robust preclinical proof of concept for a novel therapeutic strategy against MYC-driven cancers. By reactivating the PP2A tumor suppressor, this compound effectively triggers the proteasome-mediated degradation of the MYC oncoprotein. This leads to decreased cancer cell proliferation, increased apoptosis, and significant tumor growth inhibition across a range of cancer models. The detailed mechanistic understanding and established experimental protocols provide a solid foundation for further drug development and clinical translation of PP2A activators as a viable approach to target the historically "undruggable" MYC.

References

- 1. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promegaconnections.com [promegaconnections.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Study of SMAP-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the function of Small ArfGAP 2 (SMAP-2) and detailed protocols for its study in a cell culture setting.

Introduction to this compound

Small ArfGAP 2 (this compound) is a GTPase-activating protein (GAP) that plays a crucial role in intracellular vesicle trafficking.[1][2] It primarily functions as a GAP for ADP-ribosylation factor 1 (Arf1), a key regulator of membrane traffic.[1][2] this compound is involved in the retrograde transport of vesicles from early endosomes to the trans-Golgi network (TGN) in a clathrin-dependent manner.[1] The protein interacts with both clathrin heavy chain (CHC) and the clathrin assembly protein CALM. Overexpression of this compound has been shown to delay the accumulation of TGN38/46, a TGN-resident protein, on the TGN, further supporting its role in this transport pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for experimental protocols involving this compound.

Table 1: Cell Seeding Densities

| Cell Line | Application | Seeding Density | Vessel | Source |

| HeLa | Immunofluorescence | 1,000-2,000 cells/well | 8-well chamber slide | |

| HeLa | Immunofluorescence | 1.25 x 10^5 cells/mL | Culture plates | |

| HeLa | Transfection | ~2.5 x 10^5 cells/mL | 6-well dish with coverslips | |

| COS-7 | General Culture | 1 x 10^4 cells/cm^2 | Tissue culture flask/plate | |

| COS-7 | Transfection | 65,000 cells/well | 12-well plate | |

| COS-7 | Transfection | 5 x 10^4 cells/well | 24-well plate | |

| COS-7 | Transfection | 10,000-15,000 cells/well | 24-well plate |

Table 2: Antibody Dilutions for this compound Detection

| Application | Antibody Type | Recommended Dilution | Source |

| Western Blotting | Polyclonal (Rabbit) | 1:500 - 1:1000 | Commercial Datasheet |

| Immunofluorescence | Polyclonal (Rabbit) | 1:400 | Commercial Datasheet |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its study.

Caption: this compound signaling pathway in retrograde transport.

Caption: General experimental workflow for studying this compound.

Detailed Experimental Protocols

Co-Immunoprecipitation of this compound with Clathrin

This protocol is adapted from Natsume et al. (2006) and general co-immunoprecipitation procedures.

Materials:

-

COS-7 cells

-

Expression plasmids for tagged this compound (e.g., HA-SMAP2, Myc-SMAP2)

-

Transfection reagent (e.g., Effectene)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Nonidet P-40, and protease inhibitor cocktail.

-

Antibodies: anti-HA, anti-Myc, anti-CHC

-

Protein A/G agarose beads

-

Wash Buffer: Lysis buffer without protease inhibitors

-

SDS-PAGE sample buffer

Procedure:

-

Cell Culture and Transfection:

-

Seed COS-7 cells in 10 cm dishes at a density to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the desired this compound expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24-48 hours post-transfection.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold Lysis Buffer to each dish and incubate on ice for 20 minutes with occasional swirling.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by adding 20 µL of protein A/G agarose beads and incubating for 1 hour at 4°C with rotation.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

Add 1-2 µg of the primary antibody (e.g., anti-HA, anti-Myc, or anti-CHC) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add 30 µL of protein A/G agarose beads and incubate for 2-4 hours at 4°C with rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 mL of Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution and Analysis:

-

Resuspend the beads in 30 µL of 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes at 95°C.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

-

Western Blotting for this compound Detection

This is a general protocol for Western blotting, with specific recommendations for this compound.

Materials:

-

Cell lysate (prepared as in the co-immunoprecipitation protocol)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody: anti-SMAP-2 (1:500-1:1000 dilution)

-

HRP-conjugated secondary antibody

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

SDS-PAGE and Transfer:

-

Load 20-40 µg of protein lysate per lane on an SDS-PAGE gel.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane according to standard protocols.

-

-

Blocking and Antibody Incubation:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SMAP-2 antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Visualize the protein bands using an appropriate imaging system.

-

Immunofluorescence Staining of this compound

This protocol is a general guide for immunofluorescence, with specific details for this compound in HeLa cells.

Materials:

-

HeLa cells

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (0.1% Triton X-100 in PBS)

-

Blocking buffer (1% BSA in PBS)

-

Primary antibody: anti-SMAP-2 (1:400 dilution)

-

Fluorophore-conjugated secondary antibody

-

DAPI or Hoechst for nuclear staining

-

Mounting medium

Procedure:

-

Cell Seeding and Fixation:

-

Seed HeLa cells on glass coverslips in a 24-well plate to achieve 50-70% confluency.

-

Wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block for 1 hour at room temperature in blocking buffer.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-SMAP-2 antibody, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Stain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope.

-

Retrograde Transport Assay (CD25-TGN38 Chimera)

This assay, based on the work of Natsume et al. (2006), monitors the transport of a chimeric protein from the cell surface to the TGN.

Materials:

-

COS-7 or HeLa cells

-

Expression plasmids for HA-SMAP2 and a CD25-TGN38 chimera

-

Anti-CD25 antibody

-

Fluorophore-conjugated secondary antibody

-

Antibody against a TGN marker (e.g., TGN46)

-

Fluorophore-conjugated secondary antibody for the TGN marker

Procedure:

-

Transfection and Antibody Uptake:

-

Co-transfect cells with plasmids for HA-SMAP2 and the CD25-TGN38 chimera.

-

24-48 hours post-transfection, incubate the live cells with the anti-CD25 antibody in the culture medium for 1 hour at 37°C to allow for internalization.

-

-

Chase and Fixation:

-

Wash the cells to remove unbound antibody and add fresh medium.

-

Incubate the cells for various time points (e.g., 0, 15, 30, 60 minutes) to allow for transport to the TGN.

-

At each time point, fix the cells with 4% PFA.

-

-

Immunofluorescence Staining and Analysis:

-

Permeabilize and block the cells as described in the immunofluorescence protocol.

-

Stain for the internalized anti-CD25 antibody using a fluorophore-conjugated secondary antibody.

-

Co-stain for the TGN marker.

-

Image the cells and quantify the colocalization of the CD25 signal with the TGN marker at each time point to assess the rate of retrograde transport.

-

In Vitro Vesicle Budding Assay

This is a generalized protocol that can be adapted to study the role of this compound in vesicle budding from the TGN.

Materials:

-

Semi-intact cells (e.g., mechanically perforated HeLa cells)

-

Rat liver cytosol (as a source of coat proteins and other factors)

-

ATP-regenerating system

-

GTPγS (a non-hydrolyzable GTP analog)

-

Anti-SMAP-2 antibody for immunodepletion (optional)

-

Antibodies to cargo proteins and vesicle markers

Procedure:

-

Preparation of Semi-Intact Cells and Cytosol:

-

Prepare semi-intact cells by mechanical permeabilization to allow access of cytosolic components to the Golgi.

-

Prepare a high-speed supernatant from rat liver homogenate to serve as the cytosol fraction.

-

-

Vesicle Budding Reaction:

-

Incubate the semi-intact cells with rat liver cytosol, an ATP-regenerating system, and either GTP or GTPγS at 37°C for 30-60 minutes.

-

To investigate the role of this compound, cytosol can be immunodepleted of this compound prior to the assay.

-

-

Isolation of Budded Vesicles:

-

Centrifuge the reaction mixture at a low speed to pellet the semi-intact cells.

-

Transfer the supernatant to a new tube and centrifuge at a high speed to pellet the budded vesicles.

-

-

Analysis:

-

Resuspend the vesicle pellet in SDS-PAGE sample buffer.

-

Analyze the protein content of the vesicles by Western blotting using antibodies against specific cargo proteins and vesicle markers to assess the efficiency and composition of the budded vesicles.

-

Generation of SMAP2 Knockout Cell Lines using CRISPR/Cas9

This is a general workflow for generating a knockout cell line and should be optimized for the specific cell line and gRNA sequences.

Materials:

-

Target cell line (e.g., HeLa)

-

CRISPR/Cas9 expression vector (with a selectable marker)

-

gRNA expression vector targeting the SMAP2 gene

-

Transfection reagent

-

Selection antibiotic (e.g., puromycin)

-

Single-cell cloning supplies

-

Genomic DNA extraction kit

-

PCR primers flanking the gRNA target site

-

DNA sequencing service

Procedure:

-

gRNA Design and Cloning:

-

Design two or more gRNAs targeting an early exon of the SMAP2 gene using online design tools.

-

Clone the gRNA sequences into the appropriate expression vector.

-

-

Transfection and Selection:

-

Co-transfect the target cells with the Cas9 and gRNA expression vectors.

-

After 48 hours, begin selection with the appropriate antibiotic.

-

-

Single-Cell Cloning and Expansion:

-

After selection, plate the cells at a very low density to obtain single-cell-derived colonies.

-

Isolate and expand individual clones.

-

-

Genotyping and Validation:

-

Extract genomic DNA from each clone.

-

Perform PCR to amplify the region of the SMAP2 gene targeted by the gRNA.

-

Sequence the PCR products to identify clones with frameshift mutations.

-

Confirm the absence of this compound protein expression in knockout clones by Western blotting.

-

References

Application Notes and Protocols for SMAP-2 in Murine Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMAP-2 is a first-in-class, orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers. By allosterically activating PP2A, this compound promotes the dephosphorylation of key oncoproteins, leading to their degradation and the inhibition of tumor growth. These application notes provide detailed protocols for the use of this compound in two distinct murine xenograft models: Castration-Resistant Prostate Cancer (CRPC) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC).

Mechanism of Action: this compound Signaling Pathway

This compound directly binds to the scaffolding Aα subunit of the PP2A holoenzyme, inducing a conformational change that enhances its phosphatase activity. This leads to the dephosphorylation of multiple oncogenic substrates, including the Androgen Receptor (AR) in prostate cancer and downstream effectors of the MAPK pathway, such as ERK, in KRAS-mutant cancers. The dephosphorylation of these proteins marks them for proteasomal degradation, ultimately leading to cell cycle arrest and apoptosis.

Caption: this compound activates PP2A, leading to the dephosphorylation and subsequent degradation of key oncogenic drivers like p-AR and p-ERK, thereby inhibiting tumor growth in prostate and lung cancer models respectively.

Experimental Protocols

General Workflow for Murine Xenograft Studies

The general workflow for establishing and treating murine xenograft models with this compound is outlined below. Specific details for each cancer type are provided in the subsequent sections.

Caption: A generalized workflow for conducting this compound efficacy studies in murine xenograft models, from cell culture to endpoint analysis.

Application 1: Castration-Resistant Prostate Cancer (CRPC)

Model: LNCaP/AR Xenograft

This model utilizes LNCaP cells engineered to overexpress the androgen receptor, recapitulating a common mechanism of resistance in CRPC.

Experimental Protocol

-

Cell Culture: LNCaP/AR cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: 8-week-old male SCID/NCr mice are used. For a castration-resistant model, mice are surgically castrated 7 days prior to tumor cell implantation.

-

Tumor Cell Implantation:

-

Harvest LNCaP/AR cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of approximately 200 mm³, randomize mice into treatment and control groups.

-

-

This compound Formulation and Administration:

-

Prepare a homogenous solution of this compound in a vehicle of N,N-Dimethylacetamide, Solutol, and water.

-

Administer this compound at a dose of 100 mg/kg via oral gavage twice daily (BID) .

-

The control group receives the vehicle only.

-

-

Treatment and Monitoring:

-

Treat mice for 28 days .

-

Measure tumor volume and body weight every other day.

-

-

Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic studies, such as Western blotting for AR and p-AR levels or immunohistochemistry (IHC).

Data Presentation

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | % Change in Tumor Volume | Initial Body Weight (g) | Final Body Weight (g) | % Change in Body Weight |

| Vehicle Control | ~200 | Data not available | Significant Increase | Data not available | Data not available | Minimal Change |

| This compound (100 mg/kg BID) | ~200 | Data not available | Significant Inhibition | Data not available | Data not available | No significant change |

Note: Specific numerical data for final tumor volume and body weight from the primary literature is presented as fold change and requires further calculation for this table format. However, the study reports significant tumor growth inhibition with this compound treatment and no significant changes in body weight, indicating good tolerability.[1]

Application 2: KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC)

Model: H358 Xenograft

This model utilizes the H358 human NSCLC cell line, which harbors a KRAS mutation, a common oncogenic driver in this disease.

Experimental Protocol

-

Cell Culture: H358 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Animal Model: 6-8 week old male athymic nude mice are used.

-

Tumor Cell Implantation:

-

Harvest H358 cells during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.

-

-

Tumor Growth Monitoring and Randomization:

-

Monitor tumor growth by caliper measurements twice weekly.

-

When tumors reach an average volume of 100 mm³, randomize mice into treatment and control groups.

-

-

SMAP Formulation and Administration:

-

Note: The specific SMAP used in the primary study was not designated as this compound.

-

Prepare a formulation of the SMAP compound for oral administration. A common vehicle is 10% DMSO and 90% corn oil.

-

Administer the SMAP at a dose of 5 mg/kg via oral gavage twice daily (BID) .

-

The control group receives the vehicle only.

-

-

Treatment and Monitoring:

-

Treat mice for 4 weeks .

-

Measure tumor volume twice weekly.

-

Monitor body weight to assess toxicity. The published study noted that the SMAP was well-tolerated.

-

-

Endpoint Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring p-ERK levels by Western blot or IHC.

Data Presentation

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) (Approx.) | % Change in Tumor Volume (Approx.) | Body Weight Change |

| Vehicle Control | ~100 | ~1200 | +1100% | Not Reported |

| SMAP (5 mg/kg BID) | ~100 | ~400 | +300% | Well-tolerated |

Note: The final tumor volume data is estimated from graphical representations in the cited literature. The study demonstrated significant inhibition of tumor growth with SMAP treatment.

References

Application Notes and Protocols: SMAP-2 Treatment of LNCaP and 22Rv1 Prostate Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small Molecule Activators of Protein Phosphatase 2A (SMAPs) are a class of re-engineered tricyclic sulfonamides with promising therapeutic potential in the treatment of castration-resistant prostate cancer (CRPC). One such potent compound, SMAP-2, has demonstrated significant efficacy in preclinical models. These molecules function by activating the tumor suppressor protein phosphatase 2A (PP2A), which in turn inhibits multiple oncogenic signaling pathways. A key mechanism of action in prostate cancer cells is the SMAP-induced dephosphorylation and subsequent degradation of the androgen receptor (AR), a critical driver of prostate cancer progression.

This document provides detailed application notes and protocols for the treatment of the androgen-sensitive LNCaP and castration-resistant 22Rv1 prostate cancer cell lines with this compound. The provided methodologies are based on published research and are intended to guide researchers in studying the effects of this compound on cell viability, apoptosis, and androgen receptor signaling.

Data Presentation

The following tables summarize the quantitative data on the effects of SMAP treatment on LNCaP and 22Rv1 cells.

Table 1: Cell Viability (IC50) of SMAP in Prostate Cancer Cell Lines

| Cell Line | IC50 (µM) at 48 hours |

| LNCaP | 16.9[1] |

| 22Rv1 | 14.1[1] |

Table 2: Induction of Apoptosis by SMAP Treatment (24 hours)

| Cell Line | Treatment | % Annexin V Positive Cells (Mean ± SD) | Statistical Significance (vs. Vehicle) |

| LNCaP | Vehicle | - | - |

| 10 µM SMAP | Increased[1] | - | |

| 20 µM SMAP | Increased[1] | - | |

| 30 µM SMAP | Increased[1] | - | |

| 22Rv1 | Vehicle | - | - |

| 10 µM SMAP | Increased | - | |

| 20 µM SMAP | Increased | - | |

| 30 µM SMAP | Statistically Significant Increase | P < 0.05 |

Table 3: Effect of SMAP on Androgen Receptor (AR) and PSA Protein Expression in LNCaP Cells

| Treatment Time (hours) | SMAP Concentration (µM) | AR Protein Expression | PSA Protein Expression |

| 1, 3, 6, 12, 24 | 10 | Time and dose-dependent decrease | Time and dose-dependent decrease |

| 20 | Time and dose-dependent decrease | Time and dose-dependent decrease | |

| 30 | Time and dose-dependent decrease | Time and dose-dependent decrease |

Table 4: Effect of SMAP on Androgen Receptor (AR) Protein Expression in 22Rv1 Cells

| Treatment Time (hours) | SMAP Concentration (µM) | AR (WT and AR-v7) Protein Expression |

| 1, 3, 6, 12, 24 | 10 | Time and dose-dependent decrease |

| 20 | Time and dose-dependent decrease | |

| 30 | Time and dose-dependent decrease |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its evaluation.

Caption: Proposed signaling pathway of this compound in prostate cancer cells.